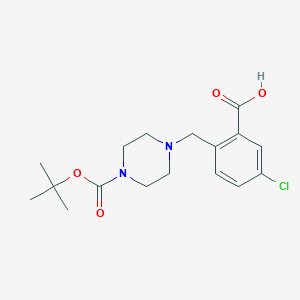

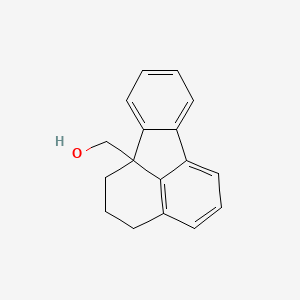

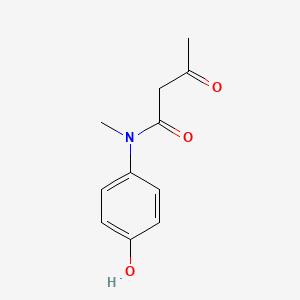

N-(4-Hydroxyphenyl)-N-methyl-3-oxobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EINECS 281-786-4, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is known for its explosive properties. This compound is primarily used in military applications, but it also has significant industrial and scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.

Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.

Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions for each step involve careful control of temperature and acid concentrations to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves continuous nitration in reactors designed to handle the exothermic nature of the reactions. The final product is purified through crystallization and washing to remove any residual acids and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

Reduction: It can be reduced to form various amines.

Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Oxidation: It can be oxidized to form various oxidation products.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, or chemical reducing agents such as iron and hydrochloric acid.

Substitution: Substitution reactions often require the presence of a strong base or nucleophile.

Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are commonly used.

Major Products

Reduction: The reduction of 2,4,6-trinitrotoluene typically produces 2,4,6-triaminotoluene.

Substitution: Substitution reactions can produce a variety of products depending on the substituent introduced.

Oxidation: Oxidation can lead to the formation of various carboxylic acids and other oxidation products.

Applications De Recherche Scientifique

2,4,6-trinitrotoluene has several scientific research applications, including:

Chemistry: It is used as a standard explosive in various chemical studies and experiments.

Biology: Research into the biodegradation of 2,4,6-trinitrotoluene by microorganisms is ongoing, with implications for environmental cleanup.

Medicine: Studies are being conducted on the potential use of 2,4,6-trinitrotoluene derivatives in pharmaceuticals.

Industry: It is used in the mining and construction industries for blasting and demolition purposes.

Mécanisme D'action

The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of the nitro groups, which releases nitrogen gas and other by-products. This rapid release of gas and energy results in an explosion. The molecular targets and pathways involved in this process are primarily related to the breaking of chemical bonds within the molecule.

Comparaison Avec Des Composés Similaires

2,4,6-trinitrotoluene is often compared with other nitroaromatic compounds such as:

- 2,4-dinitrotoluene

- 2,6-dinitrotoluene

- 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other explosives. It has a relatively low melting point, which allows it to be safely melted and cast into various shapes for different applications. Its explosive power and stability make it a preferred choice in military and industrial applications.

Propriétés

Numéro CAS |

84030-16-0 |

|---|---|

Formule moléculaire |

C11H13NO3 |

Poids moléculaire |

207.23 g/mol |

Nom IUPAC |

N-(4-hydroxyphenyl)-N-methyl-3-oxobutanamide |

InChI |

InChI=1S/C11H13NO3/c1-8(13)7-11(15)12(2)9-3-5-10(14)6-4-9/h3-6,14H,7H2,1-2H3 |

Clé InChI |

YDDCTVUBQGPBDT-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC(=O)N(C)C1=CC=C(C=C1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)